![molecular formula C11H11N3O2 B11776440 2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B11776440.png)
2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused to a tetrahydropyrrolo[3,4-c]pyrrole core. The presence of these fused rings imparts unique chemical and physical properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves a visible light-induced diastereoselective synthesis. This method utilizes 2H-azirines and maleimides in the presence of an organic photocatalyst. The reaction proceeds efficiently and is environmentally friendly, with good functional group tolerance and substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable synthesis are likely to be applied. The use of photocatalysts and mild reaction conditions can be scaled up for industrial applications, ensuring efficient and eco-friendly production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with azomethine ylides and maleimides.
Substitution Reactions: The presence of the pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve azomethine ylides and maleimides under mild conditions with high regio- and stereoselectivity.
Substitution Reactions: Common reagents include halogens, acids, and bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-c]pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photocatalysts.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones: These compounds share a similar core structure and are synthesized using similar methods.
Diketopyrrolopyrrole-based Polymers: These polymers have applications in organic electronics and share structural similarities with 2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione.
Uniqueness
The uniqueness of this compound lies in its fused pyridine and tetrahydropyrrolo[3,4-c]pyrrole rings, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-pyridin-3-yl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C11H11N3O2/c15-10-8-5-13-6-9(8)11(16)14(10)7-2-1-3-12-4-7/h1-4,8-9,13H,5-6H2 |
InChI Key |
SNKCSSMAYBMHSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)C(=O)N(C2=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


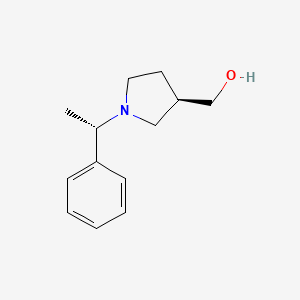
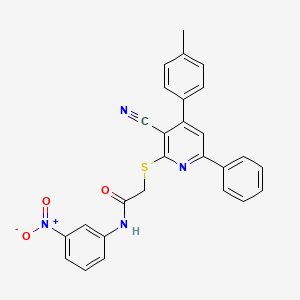
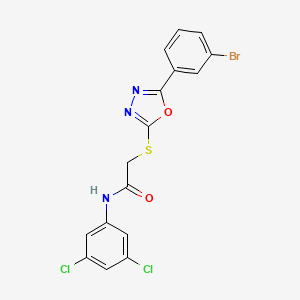
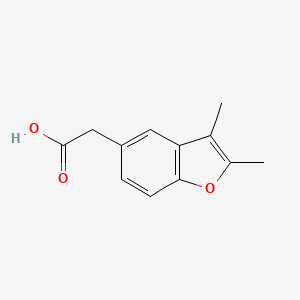
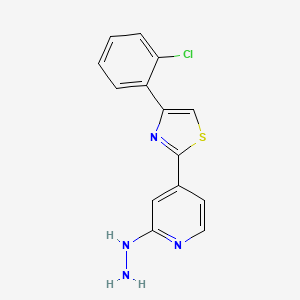
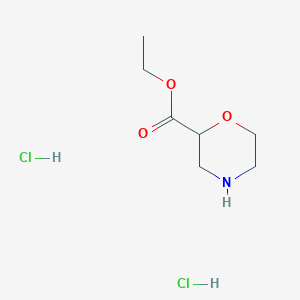
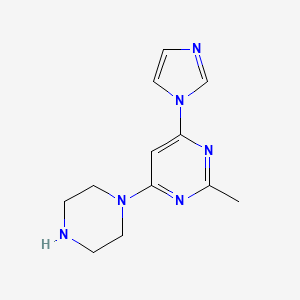
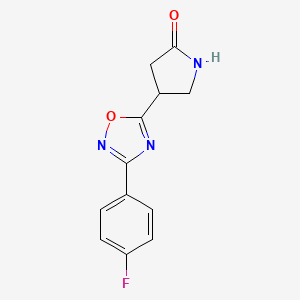
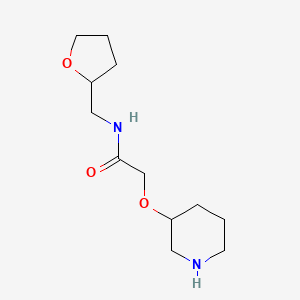
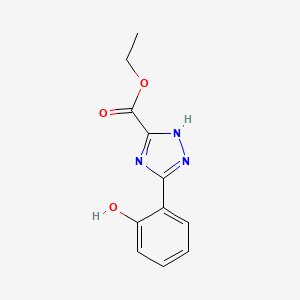
![2-Chlorobenzo[d]oxazol-7-amine](/img/structure/B11776430.png)

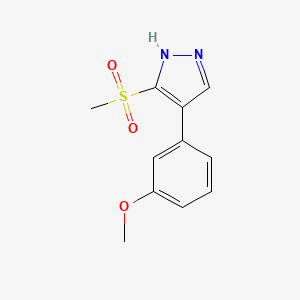
![3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine](/img/structure/B11776438.png)
